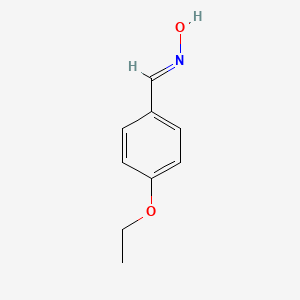

4-Ethoxybenzaldehyde oxime

Overview

Description

4-Ethoxybenzaldehyde oxime is an organic compound that belongs to the oxime functional group. It is a derivative of 4-Ethoxybenzaldehyde and Benzaldehyde oxime .

Synthesis Analysis

Oximes, including 4-Ethoxybenzaldehyde oxime, can be synthesized from a carbonyl compound (ketone or aldehyde) and hydroxylamine or a hydroxylammonium salt . Benzaldehyde oxime, for example, can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . A convenient method for the synthesis of oxime ethers involves reacting oximes with various chlorides (alkyl, functionalized alkyl, and benzyl) and subsequently using a super base—pulverized potassium hydroxide in DMSO .Molecular Structure Analysis

The molecular formula of 4-Ethoxybenzaldehyde is C9H10O2 . The oxime group in 4-Ethoxybenzaldehyde oxime contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which makes them strong candidates for divergent reactivity .Chemical Reactions Analysis

Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethoxybenzaldehyde include a density of 1.1±0.1 g/cm3, boiling point of 249.0±0.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 48.6±3.0 kJ/mol, and flash point of 112.6±13.4 °C .Scientific Research Applications

-

Medicinal Chemistry

- Oximes are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

- Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .

- Common oxime-based reactivators or nerve antidotes include pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime .

- Among the several oxime-based derivatives, cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime are the FDA-approved oxime-based antibiotics .

-

Cancer and Anti-Inflammatory Research

- Oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .

- Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases .

- Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .

- This review is focused on oximes as kinase inhibitors with anticancer and anti-inflammatory activities .

Safety And Hazards

Future Directions

Oximes have been studied for decades due to their significant roles as acetylcholinesterase reactivators. Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . The discovery of unique non-quaternary oximes opens the door to the design of novel therapeutics and decontamination agents following organophosphorus nerve agent exposure .

properties

IUPAC Name |

(NE)-N-[(4-ethoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWVABYZHRUUEC-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxybenzaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

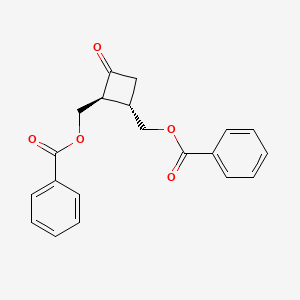

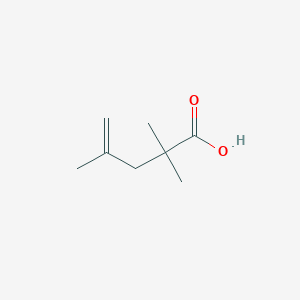

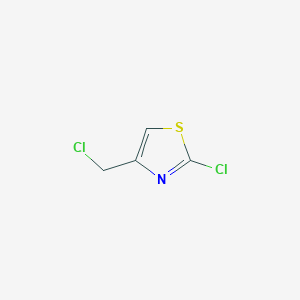

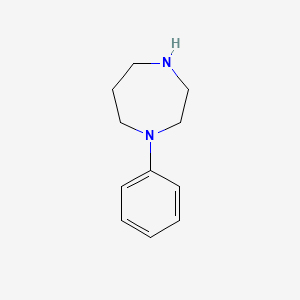

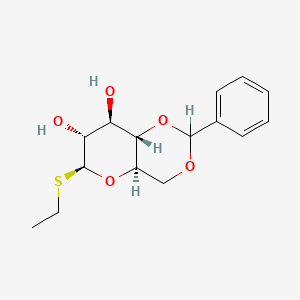

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1aR,2S,3aR,7aR,7bR)-2-Methoxy-6-phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine](/img/structure/B1366712.png)